

# Application Notes and Protocols for Automated Radiosynthesis of [68Ga]Ga-FAPI-46

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## Compound of Interest

Compound Name: *FAPi-46*  
CAS No.: *2374782-04-2*  
Cat. No.: *B8146395*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the automated radiosynthesis of [68Ga]Ga-**FAPi-46**, a promising radiopharmaceutical for positron emission tomography (PET) imaging of fibroblast activation protein (FAP). FAP is a key target in the tumor microenvironment of various cancers.[1][2] The following protocols are based on established and validated automated methods to ensure high reproducibility and compliance with good manufacturing practices (GMP).[3][4][5]

## I. Overview of Automated Synthesis

Automated synthesis modules offer significant advantages over manual methods by reducing operator radiation exposure and ensuring consistent, reproducible results under controlled conditions. Several commercially available synthesis modules have been successfully employed for the production of [68Ga]Ga-**FAPi-46**. The general workflow involves the elution of a 68Ge/68Ga generator, purification and concentration of the resulting [68Ga]GaCl<sub>3</sub>, radiolabeling of the **FAPi-46** precursor, and final purification of the [68Ga]Ga-**FAPi-46** product.

## II. Experimental Protocols

### A. Reagents and Materials

- Precursor: **FAPI-46** (various suppliers)
- 68Ge/68Ga Generator: Pharmaceutical grade (e.g., GalliaPharm® from Eckert & Ziegler, iThemba LABS)
- Reagents:
  - 0.1 M Hydrochloric Acid (HCl) for generator elution
  - Buffer solution (e.g., HEPES, Sodium Acetate)
  - Ascorbic acid (stabilizer to prevent radiolysis)
  - Ethanol for final product elution
  - Saline for injection
  - Water for injection
- Solid Phase Extraction (SPE) Cartridges:
  - Cation exchange cartridge (e.g., SCX) for 68Ga purification
  - Reversed-phase cartridge (e.g., C18, Strata X) for final product purification
- Automated Synthesis Module: (e.g., iPHASE MultiSyn, Trasis miniAllinOne, Scintomics GRP, etc.)
- Sterilizing filter: 0.22 µm

### B. Automated Radiosynthesis Procedure

The following is a generalized protocol that can be adapted to various automated synthesis modules. Specific parameters may need to be optimized based on the synthesizer used.

- Preparation:
  - Prepare the automated synthesizer according to the manufacturer's instructions.
  - Aseptically prepare reagent vials and the synthesis cassette.
  - Dissolve the **FAPI-46** precursor in a suitable buffer (e.g., 20-50 µg of **FAPI-46**).
- <sup>68</sup>Ga Elution and Purification:
  - Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with 0.1 M HCl.
  - The [<sup>68</sup>Ga]GaCl<sub>3</sub> eluate is trapped on a cation exchange (SCX) cartridge.
  - Wash the cartridge to remove impurities.
  - Elute the purified [<sup>68</sup>Ga]Ga<sup>3+</sup> into the reaction vessel using a small volume of concentrated salt solution (e.g., 5 M NaCl).
- Radiolabeling Reaction:
  - The eluted [<sup>68</sup>Ga]Ga<sup>3+</sup> is added to the reaction vessel containing the **FAPI-46** precursor and a buffer to maintain a pH of approximately 3.5-4.5.
  - Heat the reaction mixture at 95°C for 5-10 minutes.
- Final Product Purification:
  - After cooling, the reaction mixture is passed through a reversed-phase SPE cartridge (e.g., C18 or Strata X) to trap the [<sup>68</sup>Ga]Ga-**FAPI-46**.
  - Wash the cartridge with water for injection to remove any unreacted [<sup>68</sup>Ga]Ga<sup>3+</sup>.
  - Elute the final [<sup>68</sup>Ga]Ga-**FAPI-46** product with a small volume of ethanol.
  - The ethanolic solution is then diluted with saline for injection and passed through a 0.22 µm sterilizing filter into the final product vial.

### III. Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the automated synthesis of [68Ga]Ga-**FAPI-46** using various platforms.



#### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 1: Synthesis Parameters and Outcomes



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Table 2: Performance of Different Automated Synthesis Modules

### IV. Quality Control

Quality control of the final [68Ga]Ga-**FAPI-46** product is crucial to ensure its safety and efficacy for clinical use. All quality control parameters should be in accordance with the European

Pharmacopoeia.

## A. Quality Control Parameters and Specifications



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Table 3: Quality Control Specifications

## B. Analytical Methods

- Radio-High Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for determining radiochemical purity. A typical method involves a C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The retention time of [68Ga]Ga-**FAPI-46** is typically around 6-7 minutes.
- Radio-Thin Layer Chromatography (Radio-TLC): A simpler and faster method for determining radiochemical purity. A common solvent system is a mixture of citrate buffer. [68Ga]Ga-**FAPI-46** remains at the origin, while free 68Ga moves with the solvent front.

## V. Experimental Workflow Diagram

The following diagram illustrates the general automated radiosynthesis workflow for [68Ga]Ga-**FAPI-46**.



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Caption: Automated radiosynthesis workflow for [68Ga]Ga-**FAP-46**.

## VI. Conclusion

The automated synthesis of [68Ga]Ga-**FAP-46** is a robust and reliable method for producing this important radiopharmaceutical for clinical research and routine use. By following standardized protocols and implementing rigorous quality control measures, high-quality [68Ga]Ga-**FAP-46** can be consistently manufactured to meet the growing demand for FAP-targeted PET imaging.

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